molecular formula C16H16N2O3S B2675630 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922005-85-4

3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2675630
CAS No.: 922005-85-4
M. Wt: 316.38
InChI Key: UHRFLTSMWRGNHK-UHFFFAOYSA-N
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Description

3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 922005-85-4) is a chemical compound with the molecular formula C16H16N2O3S and a molecular weight of 316.37 g/mol . It belongs to a class of compounds featuring a benzenesulfonamide group linked to a tetrahydroquinoline moiety. Compounds with this core structure are of significant interest in medicinal chemistry and biochemical research. Structurally related benzenesulfonamide-containing tetrahydroquinolines have been identified as key scaffolds in the development of inhibitors for various biological targets . For instance, such compounds have been explored through structure-activity relationship (SAR) studies and have shown potential as HIV-1 Capsid (CA) protein inhibitors, which are a promising target for novel antiviral therapeutics . Furthermore, closely related analogs have been developed as potent and selective chemical probes for epigenetic targets, including the bromodomain-containing proteins TRIM24 and BRPF1, which are implicated in cancer . This makes the structural class a valuable template for research in epigenetics and oncology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-3-2-4-14(9-11)22(20,21)18-13-6-7-15-12(10-13)5-8-16(19)17-15/h2-4,6-7,9-10,18H,5,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRFLTSMWRGNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone under basic conditions.

    Sulfonamide Formation: The quinoline derivative is then reacted with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinoline moiety to its tetrahydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions can be facilitated by bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline moiety can intercalate with DNA or interact with receptors. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Core Heterocycle Variation

  • Target Compound: 1,2,3,4-Tetrahydroquinolin (one nitrogen atom in the bicyclic system).
  • Analog 0NS: 1,2,3,4-Tetrahydroquinazolin (two nitrogen atoms in the bicyclic system).

Substituent Differences

  • Target Compound : 3-Methylbenzenesulfonamide (electron-donating methyl group at the meta position).
  • Analog 0NS : 2-Methoxybenzenesulfonamide (electron-donating methoxy group at the ortho position).
    The methoxy group in 0NS introduces greater polarity and steric bulk, which may influence solubility and steric interactions in biological systems.

Physicochemical and Functional Properties

Parameter Target Compound Analog 0NS
Molecular Formula C₁₆H₁₆N₂O₃S (inferred from structure) C₁₆H₁₇N₃O₄S
Molecular Weight ~316.38 g/mol 371.40 g/mol
Key Functional Groups Sulfonamide, tetrahydroquinolin, methyl Sulfonamide, tetrahydroquinazolin, methoxy
Polar Surface Area ~85 Ų (estimated) ~105 Ų (higher due to methoxy and N)

Broader Context of Sulfonamide Derivatives

While direct pharmacological data for the target compound are unavailable, sulfonamide analogs are well-documented for their roles in inhibiting carbonic anhydrases, cyclooxygenases, and tyrosine kinases. The tetrahydroquinolin/tetrahydroquinazolin distinction aligns with trends observed in kinase inhibitors, where quinazoline derivatives (e.g., gefitinib) dominate clinical use due to their enhanced binding to ATP pockets .

Biological Activity

3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a quinoline derivative, characterized by the following molecular formula:

PropertyValue
Molecular Formula C₁₆H₁₆N₂O₃S
Molecular Weight 316.4 g/mol
CAS Number 922005-85-4

The structural components of this compound allow it to interact with various biological targets, which underpins its potential therapeutic effects.

The biological activity of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a critical substrate for bacterial dihydropteroate synthase, leading to inhibition of folic acid synthesis in bacteria. This mechanism is crucial for its antibacterial properties.

Additionally, the quinoline component may intercalate with DNA or affect various signaling pathways within cells, contributing to its antitumor and antimicrobial activities.

Antimicrobial Activity

Research indicates that compounds similar to 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibit notable antibacterial and antifungal properties. For instance:

  • In vitro Studies : Compounds derived from similar structures have demonstrated effective inhibition against various bacterial strains. The IC50 values for related compounds have been reported as low as 2.5 µg/mL, indicating potent activity compared to established antibiotics like Doxorubicin (IC50 = 37.5 µg/mL) .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in several studies:

  • Case Study Findings : In a study evaluating novel tetrahydroquinoline derivatives, certain analogs exhibited IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests that 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide may possess similar or enhanced efficacy against cancer cells .

Comparative Analysis of Related Compounds

To better understand the unique biological activities of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, we can compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Biological Activity
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamideLacks methyl group at 3-positionDifferent binding affinity and solubility
4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene sulfonamideContains fluorine substituentEnhanced reactivity due to electronegative fluorine
N-(2-hydroxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamideHydroxy group instead of methylPotentially different pharmacokinetics

Q & A

Basic Research Questions

What synthetic routes are optimized for preparing 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how are intermediates characterized?

The compound is typically synthesized via a multi-step process involving:

  • Step 1 : Formation of the tetrahydroquinolinone core through cyclization of substituted anthranilic acid derivatives under acidic conditions .
  • Step 2 : Sulfonylation using 3-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonamide group .
  • Intermediates : Characterized via 1H^1H-NMR (e.g., δ 7.38–8.33 ppm for aromatic protons) and 13C^{13}C-NMR (e.g., δ 113.5–177.1 ppm for carbonyl and aromatic carbons). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., m/z 350.0 [M − H]+^+) .

Table 1 : Representative Synthetic Yields and Conditions

StepReactantsCatalyst/SolventYield (%)Key Spectral Data
12-Amino-5-fluorobenzoic acidDMSO, 80°C53%1H^1H-NMR: δ 7.54 (SO2_2NH2_2)
23-Methylbenzenesulfonyl chloridePyridine, RT63%ESI-MS: m/z 256.4 [M+H]+^+

How is the purity and structural integrity of the compound validated in academic settings?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .
  • Thermal analysis : Melting points (>297°C) and differential scanning calorimetry (DSC) assess thermal stability .

What in vitro assays are used to evaluate its biological activity?

  • Enzyme inhibition : IC50_{50} values against target enzymes (e.g., carbonic anhydrase) measured via stopped-flow CO2_2 hydration assay .
  • Cellular assays : Cytotoxicity assessed in cancer cell lines (e.g., MTT assay, 48–72 hr exposure) .

Advanced Research Questions

How do structural modifications (e.g., methyl or oxo groups) influence its pharmacological profile?

  • Substituent effects :
    • Methyl group (3-position) : Enhances lipophilicity (logP ↑), improving blood-brain barrier penetration .
    • Tetrahydroquinolinone core : The 2-oxo group stabilizes intramolecular hydrogen bonds, critical for binding affinity .
  • SAR studies : Fluorine or methoxy substitutions at the quinoline ring alter inhibitory potency by 10–100×, as shown in comparative IC50_{50} tables .

Table 2 : Structure-Activity Relationship (SAR) Trends

SubstituentEnzyme IC50_{50} (nM)LogP
6-Fluoro12.3 ± 1.52.8
7-Methoxy8.9 ± 0.93.1
3-Methyl15.6 ± 2.12.5

How can contradictory data in biological activity between studies be resolved?

  • Source analysis : Compare assay conditions (e.g., pH, temperature) and cell lines. For example, IC50_{50} discrepancies in kinase inhibition may arise from ATP concentration variations .
  • Computational validation : Molecular docking (AutoDock Vina) identifies binding pose inconsistencies due to protein conformational flexibility .

What computational strategies are employed to predict its metabolic stability?

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., oxidation at the methyl group) .
  • MD simulations : AMBER or GROMACS simulate hepatic microsomal stability, focusing on sulfonamide hydrolysis .

How is crystallographic data used to resolve polymorphism or solvate formation?

  • Powder XRD : Differentiates polymorphs (e.g., Form I vs. Form II) by distinct 2θ peaks .
  • Single-crystal analysis : Identifies solvent molecules (e.g., DMSO or water) trapped in the lattice via occupancy refinement .

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